rac-methyl (1R,3aS,7aR)-octahydro-1H-isoindole-1-carboxylate hydrochloride
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Overview
Description
Rac-methyl (1R,3aS,7aR)-octahydro-1H-isoindole-1-carboxylate hydrochloride is a chemical compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (1R,3aS,7aR)-octahydro-1H-isoindole-1-carboxylate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as isoindole derivatives and methylating agents.
Reaction Conditions: The reaction conditions may include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Rac-methyl (1R,3aS,7aR)-octahydro-1H-isoindole-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce a variety of substituted isoindole compounds.
Scientific Research Applications
Rac-methyl (1R,3aS,7aR)-octahydro-1H-isoindole-1-carboxylate hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It may be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of rac-methyl (1R,3aS,7aR)-octahydro-1H-isoindole-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to specific enzymes, receptors, or other proteins, modulating their activity.
Pathways: It may influence various biochemical pathways, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to rac-methyl (1R,3aS,7aR)-octahydro-1H-isoindole-1-carboxylate hydrochloride include other isoindole derivatives, such as:
- Methyl isoindole-1-carboxylate
- Octahydroisoindole derivatives
- Isoindoline compounds
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
methyl (1R,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-10(12)9-8-5-3-2-4-7(8)6-11-9;/h7-9,11H,2-6H2,1H3;1H/t7-,8-,9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVFFJJFVUFEEO-AQLQUXDBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCCCC2CN1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1[C@@H]2CCCC[C@@H]2CN1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2307782-92-7 |
Source
|
Record name | rac-methyl (1R,3aS,7aR)-octahydro-1H-isoindole-1-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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